molecular formula C17H19N3O2S B2879994 2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 433964-16-0

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2879994
CAS No.: 433964-16-0
M. Wt: 329.42
InChI Key: LCTHINNEZZLRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound with a unique structure that includes an isopropyl group, a nitrophenyl group, and a tetrahydroquinazoline-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzaldehyde, which is then reacted with isopropylamine to form an intermediate Schiff base. This intermediate undergoes cyclization with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline-thione derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-4-nitrobenzene: Shares the nitrophenyl group but lacks the quinazoline-thione core.

    2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline: Similar structure but without the isopropyl group.

Uniqueness

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(2)19-15-6-4-3-5-14(15)17(23)18-16(19)12-7-9-13(10-8-12)20(21)22/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHINNEZZLRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.